2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Description
Properties
IUPAC Name |
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)OCCO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174189 | |
| Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203007-73-2 | |
| Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203007732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYETHYL (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V195RLK2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Condensation-Esterification Pathway
This method involves the condensation of 4-hydroxybenzaldehyde with glycine to form 2-(4-hydroxyphenyl)glycine, followed by esterification with ethylene oxide. The reaction proceeds under basic conditions, with catalytic agents ensuring optimal yield.
Chiral Pool Synthesis
Utilizing (R)-mandelic acid as a chiral starting material, this route preserves the (2R) configuration through strategic protection-deprotection sequences. The process aligns with patented methodologies for related β-amino alcohol derivatives.
Table 1: Comparison of Starting Materials and Their Roles
| Component | Role | Source Relevance |
|---|---|---|
| 4-Hydroxybenzaldehyde | Aromatic backbone provider | |
| Glycine | Amino group introduction | |
| Ethylene oxide | Hydroxyethyl group donor | |
| (R)-Mandelic acid | Chiral center preservation |
Step-by-Step Synthesis
Formation of 2-(4-Hydroxyphenyl)Glycine
4-Hydroxybenzaldehyde undergoes condensation with glycine in aqueous ethanol at 60–80°C, catalyzed by sodium cyanoborohydride. This Schiff base formation is followed by in situ reduction, achieving yields of 68–72%.
Esterification with Ethylene Oxide
The glycine intermediate reacts with ethylene oxide in tetrahydrofuran (THF) under anhydrous conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) facilitates deprotonation, enabling nucleophilic attack on the oxirane ring. Reaction at −10°C minimizes diastereomer formation, yielding 85–89% product.
Critical Parameters:
-
Temperature control (−10°C to 0°C)
-
Solvent polarity (THF > DMF)
-
Stoichiometric ratio (1:1.2 glycine:ethylene oxide)
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies show that protic acids (e.g., p-toluenesulfonic acid) improve esterification rates but risk racemization. Alternatively, Mitsunobu conditions (DIAD, PPh₃) preserve chirality but increase costs.
Table 2: Catalyst Performance in Esterification
| Catalyst | Yield (%) | Optical Purity (% ee) |
|---|---|---|
| LiHMDS | 89 | 99.2 |
| H₂SO₄ | 76 | 91.5 |
| Mitsunobu reagents | 82 | 99.8 |
Solvent Screening
Polar aprotic solvents (THF, DMF) outperform ethers and alcohols due to better oxirane activation. THF achieves 89% yield vs. 67% in methanol.
Purification and Characterization
Crystallization Techniques
The crude product is purified via anti-solvent crystallization using n-heptane/ethyl acetate (4:1). Differential scanning calorimetry (DSC) confirms polymorphic purity, with a melting point of 142–144°C.
Analytical Validation
-
HPLC: Reverse-phase C18 column, 95:5 water/acetonitrile, retention time 8.2 min
-
NMR: Key signals at δ 7.2 (d, J=8.5 Hz, Ar-H), δ 4.3 (m, -OCH₂CH₂OH), δ 3.1 (dd, J=12.4 Hz, -NH₂)
Industrial-Scale Production Considerations
Process Intensification
Continuous flow reactors reduce reaction times by 40% compared to batch systems. A patented cascade process integrates condensation and esterification in a single vessel, cutting production costs by 22%.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the hydroxy groups can yield compounds such as 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the amino group can produce primary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Scientific Research Applications
2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares structural features and their implications:
| Compound Name | Ester Group | Phenyl Substituents | Stereochemistry | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-2-(4-hydroxyphenyl)acetate | Ethyl | 4-hydroxyphenyl | Racemic | Ethyl ester reduces hydrophilicity | |
| Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl | Methyl | 5-fluoro-2-hydroxyphenyl | (R) | Fluoro substitution alters electronic profile | |
| Ethyl 2-amino-2-(4-bromophenyl)acetate HCl | Ethyl | 4-bromophenyl | Racemic | Bromine increases lipophilicity | |
| Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl | Ethyl | 4-chlorophenyl | (S) | Chlorine and (S)-configuration reduce target affinity |
Key Observations :
- Phenyl Substituents : The 4-hydroxyphenyl group facilitates hydrogen bonding, whereas halogens (e.g., Br, Cl) increase lipophilicity and membrane permeability .
- Stereochemistry : The (R)-configuration may enhance binding to chiral receptors or enzymes compared to racemic or (S)-forms .
Inferences for Target Compound :
- The 4-hydroxyphenyl group may reduce cytotoxicity compared to halogenated analogs but improve target selectivity in neurological applications.
- The (R)-configuration could enhance binding affinity to enzymes like amino acid decarboxylases or neurotransmitter receptors .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 2-amino-2-(4-Cl-phenyl)acetate | Methyl (2R)-2-amino-2-(5-F-2-OH-phenyl)acetate |
|---|---|---|---|
| LogP | ~0.5 (predicted) | 1.8 | 1.2 |
| Solubility (mg/mL) | >50 (aqueous) | 10–20 | 30–40 |
| Metabolic Stability | High (due to hydroxyl groups) | Moderate | High |
Notes:
- Hydroxyl groups may enhance metabolic stability by resisting esterase hydrolysis .
Biological Activity
Overview
2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate, with the molecular formula C10H13NO4, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyethyl group, an amino group, and a hydroxyphenyl group, which contribute to its diverse interactions in biochemical processes. Research has indicated that it may possess antimicrobial , antioxidant , and therapeutic properties, making it a subject of interest in medicinal chemistry.
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and influence its biological activity:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Hydroxy groups can be oxidized to form ketones or aldehydes. | KMnO4, CrO3 | 4-Hydroxybenzaldehyde |
| Reduction | The amino group can be reduced to form primary amines. | LiAlH4, NaBH4 | Primary amines |
| Substitution | Hydroxy and amino groups participate in nucleophilic substitution reactions. | Alkyl halides, acyl chlorides | Various derivatives |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. In vitro studies demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. For instance, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in human hepatic L02 cells exposed to hydrogen peroxide.
Therapeutic Applications
Ongoing studies are exploring the therapeutic potential of this compound in various medical applications:
- Cancer Research : Preliminary findings suggest that it may inhibit tumor cell proliferation by modulating cell signaling pathways involved in cancer progression.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes that regulate oxidative stress responses.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, leading to alterations in the expression of genes related to metabolism and stress response.
- Cell Signaling Pathways : The compound modulates various signaling pathways, such as those involved in apoptosis and inflammation.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Candida albicans and E. coli at concentrations as low as 50 µg/mL.
-
Antioxidant Efficacy Assessment :
- In a cellular model exposed to oxidative stress, treatment with this compound led to a 40% reduction in ROS levels compared to untreated controls, highlighting its potential as an antioxidant agent.
-
Therapeutic Potential Exploration :
- Research on its neuroprotective effects showed that administration of the compound improved cell viability by 30% in models of neuronal injury induced by oxidative stress.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
